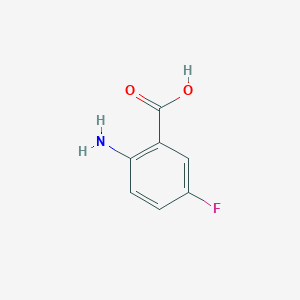

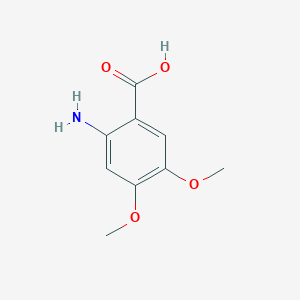

![molecular formula C15H20N2O4S B014746 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 4847-29-4](/img/structure/B14746.png)

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiazolidine derivatives, including compounds similar to the one , are synthesized through condensation reactions involving amino acids and aldehydes or ketones. The process typically involves the formation of a Schiff base followed by cyclization to form the thiazolidine ring (Refouvelet et al., 1994). Other synthetic routes may involve the transformation of related compounds through nucleophilic addition or substitution reactions to introduce specific functional groups (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including our compound of interest, features a 5-membered ring with nitrogen and sulfur atoms. This structure imparts unique electronic and steric characteristics, affecting the molecule's chemical reactivity and interaction with biological targets. The planarity or non-planarity of the molecule, as well as the orientation of substituents, play a crucial role in its chemical behavior and potential applications (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, including hydrolysis, oxidation, and further condensation, which can modify the thiazolidine core or introduce new functional groups. The reactivity of these compounds can be attributed to the presence of electron-rich sulfur and nitrogen atoms, making them susceptible to electrophilic attack. Such reactions are pivotal in exploring the chemical space around thiazolidine derivatives for potential applications (Pellegrini et al., 1997).

Physical Properties Analysis

The physical properties of "5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid" and related compounds, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the presence of polar functional groups can enhance solubility in water or polar solvents, whereas the overall molecular geometry can affect the crystal packing and melting point (Lynch et al., 1991).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the thiazolidine derivatives. The carboxylic acid moiety, in particular, contributes to the acidity of the compound, enabling it to participate in reactions typical for carboxylic acids, such as esterification and amide formation. The unique combination of a thiazolidine ring and other functional groups opens up a wide range of chemical transformations that can be utilized in synthetic chemistry (Piechocka et al., 2020).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been involved in studies related to the synthesis of structural isomers of penicillin, exploring the chemical pathways to create analogs with potentially different biological activities. For instance, a study described the synthesis of a structural isomer of penicillin V, achieved through a series of reactions starting from a similar thiazolidine derivative, highlighting the compound's role in exploring antibiotic analogs (Bose, Spiegelman, & Manhas, 1971).

Research on thiazolidine derivatives, including compounds similar to the one , has led to the development of new synthetic methods for heterocyclic compounds. These methods have been applied to create diverse molecular structures, which are crucial in drug development and the study of chemical reactions (Cież & Kalinowska‐Tłuścik, 2012).

Chemical Stability and Reactivity

- The stability and reactivity of thiazolidine derivatives have been subjects of study, particularly in the context of understanding their behavior under various conditions, which is essential for their application in synthesis and potential therapeutic uses. For example, the stability of a similar compound, D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid, was examined to assess its viability as a degradation product of penicillin, offering insights into the stability of thiazolidine rings under different conditions (Adriaens et al., 1978).

Application in Peptide Mimetics

- Thiazolidine derivatives have been explored as building blocks in the synthesis of peptide mimetics, particularly for the development of HIV protease inhibitors. This demonstrates the compound's relevance in the design of drugs targeting specific proteins or enzymes involved in disease processes (Ikunaka, Matsumoto, & Nishimoto, 2002).

Propriétés

IUPAC Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJOXIJXQOSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400521 |

Source

|

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid | |

CAS RN |

4847-29-4 |

Source

|

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)